molecular formula C19H24N2O2S B6700892 N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide

Cat. No.: B6700892
M. Wt: 344.5 g/mol
InChI Key: QMWKPBDBOOVROK-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide is a complex organic compound that features a thiazole ring, an oxane ring, and a phenylbutanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-3-16(15-7-5-4-6-8-15)17(22)21-19(9-11-23-12-10-19)18-20-14(2)13-24-18/h4-8,13,16H,3,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKPBDBOOVROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2(CCOCC2)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane, catalysts such as triethylamine, and reagents like thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]-2-phenylbutanamide is unique due to its combination of the thiazole, oxane, and phenylbutanamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

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